molecular formula C15H13D7NO4 B602670 α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) CAS No. 1276197-39-7

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

Cat. No. B602670
M. Wt: 290.41
InChI Key:
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Description

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is an isotope labelled metabolite of Metoprolol . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate .


Molecular Structure Analysis

The molecular structure of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is represented by the formula C15H25NO4 . More detailed structural information may be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) include its molecular structure (C15H25NO4) . More detailed properties may be available in specialized chemical databases .

Scientific Research Applications

Stereoselective Metabolism Studies

  • Stereoselective Metabolism of Metoprolol

    The stereoisomers of α-hydroxymetoprolol were separated and analyzed in human plasma and urine, revealing stereoselective metabolism in hypertensive patients. This study provided insights into the stereoselectivity in α-hydroxymetoprolol formation and renal excretion (Cerqueira et al., 2003).

  • Pharmacokinetics during Pregnancy

    The stereoselective determination of metoprolol and α-hydroxymetoprolol in plasma was explored, especially in the context of pregnancy, indicating the stereoselective nature of pharmacokinetics and metabolism (Antunes et al., 2013).

  • Quantitative Determination in Human Serum

    A method for determining metoprolol and α-hydroxymetoprolol in human serum was validated, highlighting its application in human pharmacokinetics (Postma-Kunnen et al., 2017).

Chiral Analysis and Separation Techniques

  • Chiral Separation Methods

    The study focused on the chiral separation of metoprolol and its metabolites, including α-hydroxymetoprolol, using various chiral stationary phases. This research is significant for understanding the stereoselective metabolism of metoprolol (Kim et al., 2000).

  • Analysis in Wastewater

    A method for the chiral analysis of metoprolol and its metabolites, including α-hydroxymetoprolol, in environmental water samples was developed, indicating the presence and behavior of these compounds in wastewater (Barclay et al., 2012).

Metabolism and Kinetic Disposition Studies

  • Stereoselective Analysis in Rat Plasma

    The stereoselective kinetic disposition and metabolism of metoprolol in rats were investigated, emphasizing the enantioselective formation of its metabolites (Boralli et al., 2005).

  • Influence on Pharmacokinetics in Gestational Diabetes

    This study examined the impact of gestational diabetes on the pharmacokinetics and transplacental distribution of metoprolol and its metabolites, including α-hydroxymetoprolol, in parturients (Antunes et al., 2015).

  • Simultaneous Determination in Human Plasma

    A novel method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma using fluorescence and second-order calibration methods was developed, contributing to the understanding of their pharmacokinetics (Gu et al., 2012).

Safety And Hazards

The safety and hazards associated with α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) are not explicitly detailed in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for comprehensive safety and hazard information .

properties

CAS RN

1276197-39-7

Product Name

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

Molecular Formula

C15H13D7NO4

Molecular Weight

290.41

Purity

98% by HPLC; 99% atom D;

Related CAS

56392-16-6 (unlabelled)

synonyms

1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino-2-propanol;  1-Isopropylamino-3-(p-(α-hydroxy-β-methoxyethyl)phenoxy)-2-propanol

tag

Metoprolol Impurities

Origin of Product

United States

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